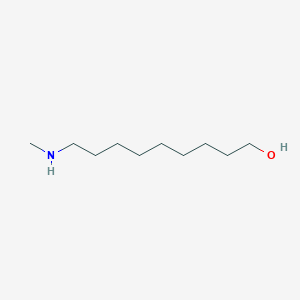

9-(N-methylamino)nonanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

9-(methylamino)nonan-1-ol |

InChI |

InChI=1S/C10H23NO/c1-11-9-7-5-3-2-4-6-8-10-12/h11-12H,2-10H2,1H3 |

InChI Key |

SYKVRPFRVUCELE-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 9 N Methylamino Nonanol and Its Advanced Intermediates

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis of 9-(N-methylamino)nonanol reveals several logical disconnection points, suggesting a range of viable starting materials. The primary disconnections can be made at the carbon-nitrogen bond of the secondary amine or by considering the entire functionalized nonane (B91170) backbone as being derived from a more fundamental C9 precursor. This analysis points toward three main classes of starting materials: nonanoic acid and its derivatives, 1-nonanol, and pre-functionalized aminononane scaffolds.

Nonanoic acid, also known as pelargonic acid, is a readily available nine-carbon saturated fatty acid that serves as a versatile precursor. wikipedia.orgnih.gov A synthetic strategy originating from nonanoic acid requires the introduction of the nitrogen functionality at the terminal (ω) position and the reduction of the carboxylic acid to a primary alcohol.

One potential pathway involves the transformation of the carboxylic acid into an intermediate that facilitates terminal amination. For instance, oleic acid can be converted through oxidative cleavage and subsequent reductive amination to yield 9-aminononanoic acid. google.commdpi.com This intermediate, 9-aminononanoic acid, is a crucial building block that contains both the required C9 backbone and the terminal amino group. broadpharm.com The synthesis of the target molecule from this intermediate would then involve two key steps:

Selective N-methylation of the primary amino group to form 9-(N-methylamino)nonanoic acid.

Reduction of the carboxylic acid moiety to the primary alcohol, yielding this compound.

Care must be taken with the order of these steps, as the reducing agents used for the carboxylic acid reduction (e.g., lithium aluminum hydride) could potentially affect other functional groups.

Employing starting materials that already possess either the hydroxyl or the amino group on the C9 chain offers a more direct approach.

From 1-Nonanol: 1-Nonanol is a commercially available fatty alcohol that provides the complete carbon skeleton with the hydroxyl group correctly positioned. atamanchemicals.comnih.gov The synthetic challenge lies in the selective functionalization of the terminal methyl group at the C9 position. A plausible route involves:

Protection of the primary alcohol to prevent interference in subsequent steps.

Oxidation of the terminal carbon to an aldehyde, forming a protected 9-oxononanal.

Reductive amination of the aldehyde with methylamine (B109427) to introduce the N-methylamino group.

Deprotection of the alcohol to yield the final product.

From 9-Aminononan-1-ol: The most convergent and efficient synthetic route would utilize 9-aminononan-1-ol as the immediate precursor. nih.gov This advanced intermediate already contains the primary amine and primary alcohol at the correct positions (C9 and C1, respectively). The synthesis is therefore simplified to a single, high-yielding transformation: the selective N-methylation of the primary amino group. This direct approach avoids the complexities of functionalizing an unactivated carbon chain or managing multiple functional group interconversions.

Targeted Functional Group Transformations for Amine and Alcohol Integration

The construction of this compound relies on a toolkit of well-established organic reactions designed for installing amine and alcohol functionalities. The specific choice of reaction is dictated by the chosen retrosynthetic pathway and starting materials.

The introduction of a methyl group onto a primary amine to form a secondary amine is a fundamental transformation in organic synthesis. For a precursor like 9-aminononan-1-ol, several N-methylation strategies exist.

Classical Reductive Amination (Eschweiler-Clarke Reaction): This is a widely used method for methylating primary or secondary amines using excess formaldehyde (B43269) and formic acid. wikipedia.orgname-reaction.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide as a byproduct. name-reaction.comnrochemistry.com A significant advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts, which can be a problem with other alkylating agents like methyl iodide. wikipedia.orgyoutube.com

Catalytic N-Methylation with Methanol (B129727): Modern, sustainable approaches utilize methanol as a "green" C1 source for N-methylation. nih.gov These reactions typically proceed via a "hydrogen-borrowing" or "dehydrogenative coupling" mechanism, catalyzed by transition metal complexes based on ruthenium, iridium, platinum, or nickel. nih.govnih.govshokubai.orgrsc.org In this process, the catalyst temporarily dehydrogenates methanol to formaldehyde in situ, which then undergoes reductive amination with the amine. This method is atom-economical, with water being the only byproduct. nih.gov The selectivity for mono-methylation versus di-methylation can often be controlled by tuning the reaction conditions. rsc.org

Interactive Table: Comparison of Catalytic N-Methylation Systems Using Methanol

| Catalyst System | Typical Conditions | Substrate Scope | Selectivity | Citation(s) |

| NHC–Ir(III) Complexes | 120 °C, KOtBu | Anilines, Primary Amines | High for mono-alkylation | nih.gov |

| Pt/C (heterogeneous) | 150 °C, NaOH | Aliphatic and Aromatic Amines | N,N-dimethylation for aliphatic; N-mono for aromatic | shokubai.org |

| (DPEPhos)RuCl2PPh3 | 140 °C, Cs2CO3 | Anilines | Good for mono-methylation | nih.gov |

| Ni/ZnAlOx (heterogeneous) | 160–180 °C | Various Amines | High for mono-N-methylation | rsc.org |

| Ir/ZnO (heterogeneous) | Neat MeOH or Mesitylene/MeOH | Broad | Controllable mono- or di-methylation | rsc.org |

Reductive amination, or reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds. organic-chemistry.org It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

This strategy is central to synthesizing this compound from an aldehyde precursor, such as 9-oxononanal or 9-hydroxynonanal. The carbonyl group would react with methylamine to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed, each with specific advantages.

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Key Features | Citation(s) |

| Sodium Cyanoborohydride | NaBH3CN | Methanol, pH 6-7 | Mild; reduces imines much faster than ketones/aldehydes. | wikipedia.org |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)3 | Dichloromethane (B109758) (DCM), Acetic Acid | Mild and effective, particularly for sensitive substrates. | organic-chemistry.org |

| α-Picoline-Borane | Methanol or Water, Acetic Acid | Stable, can be used in aqueous or neat conditions. | organic-chemistry.org | |

| Hydrogen with Catalyst | H2/Pd/C | Methanol, Pressure | "Green" method; can sometimes lead to over-reduction. | ru.nl |

| Polymethylhydrosiloxane | PMHS | Methanol, SnCl2 catalyst | Inexpensive and mild polymeric reducing agent. | organic-chemistry.org |

A less conventional and more synthetically challenging route would involve starting with a precursor like N-methyl-1-nonanamine and introducing the hydroxyl group at the C9 position. This requires a highly selective C-H activation and hydroxylation reaction at the terminal, unactivated methyl group of a long alkyl chain.

Achieving such regioselectivity is notoriously difficult in classical organic synthesis, as radical-based reactions often lead to a mixture of isomers. Advanced methods to achieve this transformation include:

Biocatalysis: Enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of alkanes with high levels of regio- and stereoselectivity. A suitably engineered enzyme could potentially perform the desired terminal hydroxylation.

Biomimetic Catalysis: Synthetic catalysts designed to mimic the active sites of metalloenzymes have been developed for C-H oxidation. These systems, often based on iron or manganese porphyrins, can offer improved selectivity over traditional reagents, although their application to complex, functionalized substrates remains an area of active research.

This approach, while elegant in concept, is generally considered more complex and lower-yielding for preparative scale synthesis of a molecule like this compound compared to building the molecule from precursors that already contain one or both of the required functional groups.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound via reductive amination are highly dependent on the optimization of various reaction parameters, including the choice of solvent, catalyst, and reducing agent.

The choice of solvent can significantly influence the rate of both imine formation and the subsequent reduction. Historically, chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (DCM) have been frequently used for reductive aminations due to their inertness and ability to dissolve a wide range of substrates. acsgcipr.orgresearchgate.net However, due to environmental and safety concerns, there has been a considerable shift towards more benign alternatives.

Research has demonstrated that solvents like ethyl acetate (B1210297) (EtOAc) can be excellent replacements for chlorinated solvents in reductive aminations, particularly those utilizing borohydride-based reagents, offering comparable or even improved yields. researchgate.net Alcohols such as methanol or ethanol (B145695) are also common solvents, especially when the reaction is catalyzed by metal hydrogenation catalysts. researchgate.net However, care must be taken as primary and secondary alcohols can potentially undergo oxidation on the catalyst surface, leading to the formation of aldehyde or ketone byproducts that can participate in side reactions. acsgcipr.org The polarity of the solvent can also play a role; polar solvents may facilitate the formation of the imine or Schiff base intermediate. researchgate.net

Table 1: Effect of Solvent on Analogous Reductive Amination Reactions This table presents data from analogous reductive amination reactions of long-chain aldehydes to illustrate solvent effects.

| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Dodecanal | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 95 | organic-chemistry.org |

| Decanal | Morpholine | NaBH(OAc)₃ | Ethyl Acetate | 92 | researchgate.net |

| Octanal | Aniline | H₂ / Pd/C | Ethanol | 90 | frontiersin.org |

| Heptanal | Dibenzylamine | NaBH₃CN | Methanol | 88 | masterorganicchemistry.com |

The selection of the catalyst and reducing agent is crucial for achieving high efficiency in the synthesis of this compound. The process can be broadly divided into methods using chemical reducing agents and those using catalytic hydrogenation.

Chemical Reducing Agents: Hydride reagents are commonly employed for in-situ reduction of the imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a particularly mild and selective reagent that is effective for a wide range of aldehydes and ketones and tolerates many functional groups. organic-chemistry.org Sodium cyanoborate (NaBH₃CN) is another popular choice, being particularly effective under mildly acidic conditions which favor imine formation. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of an acid catalyst. organic-chemistry.org

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) and a heterogeneous or homogeneous metal catalyst. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. wikipedia.org These catalysts are highly efficient, and the only byproduct is water, making this a highly atom-economical approach. frontiersin.org Recent developments have also focused on more earth-abundant and cost-effective non-noble metal catalysts, such as those based on cobalt or nickel. nih.gov For a simple achiral molecule like this compound, the focus of catalyst development is on activity, stability, and cost-effectiveness rather than on complex chiral ligand design, which is essential for asymmetric synthesis. acs.org

Table 2: Catalyst and Reducing Agent Systems for Analogous Reductive Aminations This table presents data from analogous reductive amination reactions of aliphatic aldehydes to illustrate the performance of different catalytic systems.

| Aldehyde Substrate | Amine | Catalyst/Reducing Agent | Yield (%) | Reference |

| Octanal | Benzylamine | NaBH(OAc)₃ | 96 | organic-chemistry.org |

| Nonanal | Aniline | H₂ / Ni-nanoparticles | 95 | organic-chemistry.org |

| Decanal | Ammonia | H₂ / Co-nanoparticles | 99 | nih.gov |

| Heptanal | Methylamine | H₂ / Pd/C | 92 | frontiersin.org |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency.

One of the most significant green approaches is the use of catalytic hydrogenation for the reductive amination step. This method exhibits high atom economy as it utilizes molecular hydrogen as the reductant, producing only water as a byproduct. frontiersin.org The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the sustainability of the process. rsc.org

The replacement of hazardous solvents is another key aspect of green chemistry. As discussed, substituting chlorinated solvents like DCE with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) significantly improves the environmental profile of the synthesis. researchgate.net Performing reactions under solvent-free conditions, where the reactants themselves act as the solvent, is an even more ideal scenario, minimizing waste generation entirely. organic-chemistry.org

One-pot tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, align well with green chemistry principles by reducing solvent usage, energy consumption, and waste. semanticscholar.org The direct reductive amination of a C9 aldehyde with methylamine is a prime example of such a process.

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations under mild, aqueous conditions. While a specific enzyme for the synthesis of this compound has not been identified, the use of amine dehydrogenases (AmDHs) for the reductive amination of ketones and aldehydes to produce chiral amines and amino alcohols is a rapidly developing field. researchgate.net This approach offers the potential for highly selective and sustainable production of amino alcohols in the future.

Advanced Spectroscopic and Structural Elucidation Techniques for 9 N Methylamino Nonanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 9-(N-methylamino)nonanol. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies can be utilized to investigate the conformational flexibility of this compound. By varying the temperature, it is possible to study the rates of conformational changes, such as the rotation around the C-N and C-C bonds. This can reveal information about the energy barriers for these processes and the relative populations of different conformers in solution. For a flexible molecule like this compound, DNMR can help in understanding the motional properties of the long alkyl chain and the dynamics of the amino-alcohol headgroup.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition and molecular formula (C₁₀H₂₃NO). Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate ions of the molecule. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the protonated molecule. The fragmentation analysis provides valuable information about the molecular structure. For this compound, characteristic fragments would be expected from the cleavage of the C-C bonds in the nonanol chain and the cleavage of the C-N bond.

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₄NO⁺ | 174.1852 |

| [M+Na]⁺ | C₁₀H₂₃NNaO⁺ | 196.1672 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹, often sharper than the O-H band), the C-H stretches of the alkyl chain (around 2850-2960 cm⁻¹), and the C-N stretch (around 1000-1250 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the nonanol chain would give rise to strong signals, providing information about the conformational order of the alkyl chain.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3300-3500 (sharp) |

| C-H | Stretching (alkyl) | 2850-2960 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1050-1150 |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. This technique can determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups. This information is invaluable for understanding the molecule's solid-state conformation and its interactions with neighboring molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral forms are synthesized)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the nonanol chain, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential for assigning the absolute configuration of the resulting stereoisomers. ECD measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. The experimental ECD spectrum can be compared with theoretically calculated spectra for the different possible stereoisomers to determine the absolute configuration of the synthesized chiral derivative.

Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis of 9 N Methylamino Nonanol

Reactivity of the Secondary Amine Group

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile and a weak base. This reactivity is central to a variety of chemical transformations, including acylation, sulfonylation, alkylation, and oxidation-reduction reactions.

Acylation: 9-(N-methylamino)nonanol readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This nucleophilic acyl substitution reaction results in the formation of a stable tertiary amide. chemguide.co.uksavemyexams.comlibretexts.orgopenstax.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukdocbrown.info An excess of a base like pyridine (B92270) is often used to neutralize the hydrochloric acid (HCl) byproduct formed when using acyl chlorides.

Reaction Scheme: Acylation of this compound

Sulfonylation: In a reaction analogous to acylation, the secondary amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield a sulfonamide. This reaction is a reliable method for the synthesis of N,N-disubstituted sulfonamides.

Carbocation Reactions: The secondary amine group can react with carbocations, which are potent electrophiles. Such reactions, however, are less common in standard synthesis compared to acylation or alkylation. In the gas phase, reactions between amines and carbocations can lead to proton transfer or condensation products. acs.org In solution, the generation of a carbocation in the presence of this compound could lead to N-alkylation, competing with potential reactions at the hydroxyl group.

| Reactant | Reagent | Product Name | Product Structure |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | 9-(N-acetyl-N-methylamino)nonan-1-ol | CH₃CO-N(CH₃)-(CH₂)₉-OH |

| This compound | Benzoyl Chloride (C₆H₅COCl) | 9-(N-benzoyl-N-methylamino)nonan-1-ol | C₆H₅CO-N(CH₃)-(CH₂)₉-OH |

| This compound | p-Toluenesulfonyl Chloride (TsCl) | 9-(N-methyl-N-tosylamino)nonan-1-ol | CH₃SO₂C₆H₄-N(CH₃)-(CH₂)₉-OH |

The nucleophilic nitrogen of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The initial alkylation yields a tertiary amine. However, since the resulting tertiary amine is also nucleophilic, the reaction can be difficult to control and may lead to over-alkylation, producing a quaternary ammonium (B1175870) salt. openstax.org

To achieve selective mono-N-alkylation and form a tertiary amine, reductive amination is a more controlled and widely used method. organic-chemistry.orgstackexchange.comwikipedia.orgchemistrysteps.comyoutube.com This process involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Quaternization: If an excess of a reactive alkylating agent, such as iodomethane (B122720) (methyl iodide), is used, the secondary amine can be exhaustively methylated to form a quaternary ammonium salt. openstax.org This reaction, known as the Menshutkin reaction, proceeds through the tertiary amine intermediate to the final quaternary ammonium salt.

Reaction Scheme: Quaternization of this compound

Oxidative Transformations: The secondary amine group in this compound can be oxidized, although this is less common than the oxidation of the primary alcohol. Oxidation can lead to the formation of hydroxylamines or nitrones under specific conditions. For instance, controlled oxidation with reagents like hydrogen peroxide or Caro's acid can yield the corresponding N-methyl-N-(9-hydroxynonyl)hydroxylamine.

Reductive Transformations: While the secondary amine itself is in a reduced state, reductive transformations typically refer to the conversion of related nitrogen-containing functional groups back to an amine. For example, if the amine were first converted to an amide or an iminium ion, these could be reduced back to a secondary or tertiary amine, respectively. Reductive amination, as mentioned previously, is a key example where an iminium ion intermediate is reduced. wikipedia.org

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound behaves as a typical primary alcohol, undergoing reactions such as esterification, etherification, and oxidation. The presence of the amine group in the same molecule can sometimes influence these reactions, for example, by acting as an internal catalyst or by requiring protection to prevent side reactions.

Esterification: this compound can be converted to its corresponding ester by reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, acid anhydrides). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. Given the basic nature of the amine, it would be protonated under these conditions, which would prevent it from interfering with the reaction.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. chemistrytalk.orgwikipedia.orgmasterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. wikipedia.org Care must be taken as the strong base could also deprotonate the secondary amine. However, the hydroxyl proton is generally more acidic. The intramolecular version of this reaction can lead to cyclic ethers if a suitable leaving group is present on the same molecule. masterorganicchemistry.com

| Reactant | Reagent(s) | Product Name | Product Structure |

|---|---|---|---|

| This compound | Acetic Acid (CH₃COOH) / H⁺ | 9-(N-methylamino)nonyl acetate (B1210297) | H₃C-NH-(CH₂)₉-O-COCH₃ |

| This compound | 1. Sodium Hydride (NaH) 2. Ethyl Bromide (CH₃CH₂Br) | 9-ethoxy-N-methylnonan-1-amine | H₃C-NH-(CH₂)₉-O-CH₂CH₃ |

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.org

Oxidation to Aldehydes: Milder oxidizing agents can selectively oxidize the primary alcohol to an aldehyde without affecting the secondary amine. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are effective for this transformation. wikipedia.orgorganic-chemistry.org It is crucial to use non-aqueous conditions to prevent over-oxidation to the carboxylic acid. wikipedia.org Aerobic oxidation methods using catalysts like Cu/TEMPO have also been shown to be effective for the selective oxidation of alcohols in the presence of amines. nih.gov

Reaction Scheme: Oxidation to an Aldehyde

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. The Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic and potent reagent for this purpose. organic-chemistry.orgwikipedia.orgalfa-chemistry.comchemistrysteps.com Under these strongly acidic and oxidizing conditions, the amine group would exist as the protonated ammonium salt, which is resistant to oxidation. Other strong oxidants like potassium permanganate (B83412) (KMnO₄) can also be used. The reaction typically proceeds through an aldehyde intermediate, which is then rapidly hydrated and further oxidized to the carboxylic acid. organic-chemistry.orgresearchgate.net

Reaction Scheme: Oxidation to a Carboxylic Acid

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound this compound. As a result, a detailed article on its chemical reactivity, reaction mechanisms, and the synthesis of its derivatives, as per the requested outline, cannot be generated at this time.

The investigation sought to find specific data on the nucleophilic substitution reactions, potential for intramolecular cyclization, and mechanistic studies of this compound. Additionally, research into the synthesis of its derivatives through modification of the alkyl chain was attempted. However, no dedicated studies or datasets for this particular compound were found in the public domain.

While general principles of chemical reactivity for long-chain amino alcohols can be theorized, the user's strict instructions to focus solely on this compound and to adhere to a specific outline including detailed research findings and data tables prevent the creation of a scientifically accurate and non-speculative article. Generating content without specific data would lead to inaccuracies and would not be based on verifiable research.

Information on a related compound, 9-aminononan-1-ol, is available, but this is a primary amine and its properties cannot be directly extrapolated to the N-methylated secondary amine .

Therefore, until research on this compound is conducted and published, a comprehensive and factual article on its specific chemical characteristics and reactions as outlined cannot be provided.

Synthesis of Structurally Diverse Derivatives

Introduction of Other Functional Groups (e.g., halogens, aromatic systems)

While specific literature detailing the functionalization of this compound is limited, its chemical reactivity can be reliably inferred from the well-established reactions of its two primary functional groups: the primary alcohol (-OH) and the secondary amine (-NHCH₃). The introduction of halogens and aromatic systems can be achieved by targeting one or both of these sites, with the choice of reagents and conditions determining the outcome and selectivity of the transformation.

Introduction of Halogen Atoms

Halogenated derivatives of this compound can be synthesized by targeting either the terminal hydroxyl group or the secondary amine.

The conversion of the primary alcohol to an alkyl halide is a fundamental transformation in organic synthesis. Several standard methods are applicable. chemistrywithdrsantosh.comchemguide.co.uk

Using Hydrogen Halides: Reaction with concentrated hydrogen halides (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. chemistrywithdrsantosh.com This reaction typically proceeds via an SN2 mechanism for primary alcohols and may require heat. For instance, reacting this compound with HBr would yield 9-(N-methylamino)-1-bromononane. The amine group would be protonated under these acidic conditions, forming an ammonium salt, which would require a basic workup to regenerate the neutral amine.

Using Phosphorus Halides: Reagents like phosphorus tribromide (PBr₃) and phosphorus triiodide (PI₃) are effective for converting primary alcohols to alkyl bromides and iodides, respectively, under milder conditions than hydrogen halides. youtube.com Thionyl chloride (SOCl₂) in the presence of a base like pyridine is commonly used to produce alkyl chlorides. youtube.com These reactions also proceed via an SN2 mechanism, resulting in a clean inversion of stereochemistry if a chiral center were present.

Appel Reaction: This reaction uses a combination of a triarylphosphine or trialkylphosphine (e.g., triphenylphosphine, PPh₃) and a carbon tetrahalide (e.g., CBr₄, CCl₄) to convert alcohols to alkyl halides. chemistrywithdrsantosh.com The Appel reaction occurs under mild, neutral conditions, which can be advantageous if other acid-sensitive functional groups are present.

The direct halogenation of the secondary amine to form an N-haloamine is also possible, though the products can be unstable. N-Halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are common reagents for this purpose. However, recent studies have shown that the interaction between amines and N-halosuccinimides (particularly NBS and NIS) may preferentially form non-covalent halogen-bonded complexes in solution rather than leading to a direct oxidative reaction to form a covalent N-X bond. researchgate.netresearchgate.net The formation of a stable N-halogenated derivative of this compound would depend heavily on the specific reaction conditions and the relative stability of the resulting N-X bond.

Table 1: Representative Methods for Halogenation of this compound This table presents plausible reactions based on established chemical principles for the functional groups present in the molecule.

| Target Group | Reagent(s) | Typical Conditions | Expected Product |

| Primary Alcohol | HBr (conc. aq.) | Heat | 1-Bromo-9-(N-methylamino)nonane |

| Primary Alcohol | SOCl₂, Pyridine | 0 °C to RT, CH₂Cl₂ | 1-Chloro-9-(N-methylamino)nonane |

| Primary Alcohol | PBr₃ | 0 °C to RT, Ether | 1-Bromo-9-(N-methylamino)nonane |

| Primary Alcohol | PPh₃, CBr₄ | RT, CH₂Cl₂ | 1-Bromo-9-(N-methylamino)nonane |

| Secondary Amine | N-Chlorosuccinimide | RT, CCl₄ | 9-(N-chloro-N-methylamino)nonanol |

Introduction of Aromatic Systems

The introduction of aromatic rings (arylation) onto this compound can be accomplished through modern cross-coupling reactions, targeting either the nitrogen of the secondary amine or the oxygen of the primary alcohol.

The formation of a carbon-nitrogen bond between an aryl group and the secondary amine is most effectively achieved using palladium- or copper-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org It involves the coupling of an amine with an aryl halide (Ar-X, where X = Cl, Br, I) or aryl triflate (Ar-OTf). libretexts.orgacsgcipr.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has been the subject of extensive development, with sterically hindered phosphine ligands often providing the best results for coupling secondary amines. researchgate.net For this compound, this reaction would produce N-aryl-N-methyl-9-hydroxynonanamine derivatives.

Chan-Lam Coupling: The Chan-Lam coupling reaction provides an alternative, copper-catalyzed method for N-arylation. wikipedia.orgorganic-chemistry.org This reaction typically couples an amine with an aryl boronic acid (Ar-B(OH)₂) and can often be performed under milder conditions, sometimes at room temperature and open to the air. st-andrews.ac.ukresearchgate.net The reaction is promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate. wikipedia.org

Similar cross-coupling strategies can be employed to form an aryl ether by targeting the primary alcohol.

Chan-Lam Coupling: In addition to N-arylation, the Chan-Lam coupling can be used for O-arylation by reacting an alcohol with an aryl boronic acid in the presence of a copper catalyst. wikipedia.org This provides a direct route to 9-(N-methylamino)-1-phenoxynonane and its derivatives.

Nickel-Catalyzed O-Arylation: Nickel-based catalyst systems have emerged as effective alternatives for the O-arylation of primary and secondary alcohols with aryl chlorides. nih.govresearchgate.netbohrium.com These methods can be highly chemoselective and offer a cost-effective alternative to palladium catalysts.

Given that both the amine and alcohol groups can undergo arylation, achieving chemoselectivity can be a challenge. The relative nucleophilicity of the two groups and the specific catalyst system employed would influence the reaction's outcome. In many cross-coupling systems, N-arylation is kinetically favored over O-arylation. However, selective O-arylation can be achieved through careful selection of catalysts, ligands, and reaction conditions or by using a protecting group strategy for the amine. nih.gov

Table 2: Representative Methods for Arylation of this compound This table presents plausible reactions based on established chemical principles for the functional groups present in the molecule.

| Target Group | Reaction Name | Reagents | Catalyst/Ligand System | Expected Product |

| Secondary Amine | Buchwald-Hartwig | Aryl bromide (Ar-Br), NaOtBu | Pd₂(dba)₃ / Buchwald-type phosphine ligand | 9-Hydroxy-N-methyl-N-arylnonan-1-amine |

| Secondary Amine | Chan-Lam | Aryl boronic acid (Ar-B(OH)₂), Pyridine | Cu(OAc)₂ | 9-Hydroxy-N-methyl-N-arylnonan-1-amine |

| Primary Alcohol | Chan-Lam | Aryl boronic acid (Ar-B(OH)₂), Et₃N | Cu(OAc)₂ | 9-(N-methylamino)-1-(aryloxy)nonane |

| Primary Alcohol | Ni-Catalyzed | Aryl chloride (Ar-Cl), DBU | NiCl₂ / Phosphine ligand (e.g., PAd₂-DalPhos) | 9-(N-methylamino)-1-(aryloxy)nonane |

Theoretical and Computational Chemistry Studies of 9 N Methylamino Nonanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These methods solve approximations of the Schrödinger equation to yield detailed information about electronic structure and energetics.

Density Functional Theory (DFT) serves as a workhorse in computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules like 9-(N-methylamino)nonanol. By approximating the electron density, DFT can effectively predict a range of molecular properties.

For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are used to determine the optimized ground-state geometry. From this optimized structure, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, DFT is used to generate an electrostatic potential (ESP) map. The ESP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms, and electron-poor regions (positive potential), typically around the hydroxyl and amine hydrogens. This provides insight into where the molecule is most likely to engage in electrophilic or nucleophilic attacks and hydrogen bonding.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -600.12345 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | 1.42 |

| HOMO-LUMO Gap (eV) | 8.27 |

| Dipole Moment (Debye) | 2.15 |

While DFT is highly efficient, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, more rigorously account for electron correlation.

For a molecule like this compound, high-accuracy single-point energy calculations are often performed on geometries previously optimized with DFT. The Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is frequently considered the "gold standard" for its accuracy in predicting molecular energies. These high-level calculations are crucial for validating DFT results and for obtaining benchmark energetic data, which is especially important when studying reaction mechanisms or subtle differences in the stability of various conformers.

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d,p) | 0.00 (Reference) |

| MP2 | aug-cc-pVDZ | -0.85 |

| CCSD(T) | aug-cc-pVDZ | -0.42 |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the nine-carbon chain and the rotation around the C-N and C-O bonds mean that this compound can adopt a multitude of three-dimensional shapes, or conformations. Understanding this conformational landscape is key to predicting its physical and biological properties.

Exploring the full potential energy surface (PES) with quantum methods is computationally prohibitive for a molecule of this size. Therefore, molecular mechanics (MM) methods are employed. MM uses classical physics-based force fields (e.g., AMBER, CHARMM) to calculate the energy of a molecule as a function of its geometry.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound, either in a vacuum or in a solvent, allows the molecule to spontaneously explore different conformations. By running the simulation for a sufficient length of time (nanoseconds to microseconds), a representative ensemble of low-energy structures can be generated, providing insight into the molecule's dynamic behavior and preferred shapes.

A more systematic way to explore conformational flexibility is through torsional scans (also known as relaxed potential energy surface scans). In this method, a specific dihedral angle is systematically rotated in discrete steps, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy for that constrained angle. qcware.com

For this compound, several key dihedral angles would be scanned, including the C-C-C-C backbone torsions, the C-C-N-C torsion, and the C-C-O-H torsion. The resulting energy profile reveals the locations of stable conformers (energy minima) and the energy barriers (transition states) that separate them. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as a potential hydrogen bond between the hydroxyl and amino groups.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | C7-C8-C9-O ≈ 180 (anti) | 0.00 | Extended linear chain conformation. |

| Conformer A | C7-C8-C9-O ≈ 60 (gauche) | 0.65 | Gauche kink near the hydroxyl group. |

| Conformer B | C8-C9-N-C(methyl) ≈ 65 (gauche) | 1.20 | Rotation around the C-N bond. |

| Conformer C (Folded) | Multiple gauche torsions | 2.50 | Folded structure allowing potential intramolecular H-bond. |

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. The amine and alcohol groups can act as both hydrogen bond donors and acceptors, while the nonane (B91170) chain contributes significant van der Waals interactions.

Computational models can simulate these effects. Explicit solvent models, typically used in MD simulations, surround the solute with a large number of individual solvent molecules (e.g., water). This approach provides a detailed picture of the local solvent structure, such as the formation of a hydration shell and specific hydrogen bonds. Analysis of radial distribution functions (RDFs) from these simulations can quantify the probability of finding a solvent atom at a certain distance from a solute atom, revealing the strength and nature of the solvation shell.

Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is less computationally intensive and can be combined with quantum mechanical calculations to estimate how solvation affects the electronic structure and relative energies of different conformers. For instance, polar solvents are expected to stabilize conformers with larger dipole moments and can influence the favorability of intramolecular versus intermolecular hydrogen bonding.

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

|---|---|---|

| Hexane (Non-polar) | 1.88 | -3.5 |

| Octanol (Amphiphilic) | 10.3 | -7.8 |

| Ethanol (B145695) (Polar, Protic) | 24.5 | -9.1 |

| Water (Polar, Protic) | 78.4 | -9.8 |

Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (hydroxyl group and N-H of the secondary amine) and two acceptor sites (the oxygen of the hydroxyl group and the nitrogen of the amino group) in this compound allows for the formation of intricate intra- and intermolecular hydrogen bonding networks. These non-covalent interactions are crucial in determining the compound's physical properties, such as its boiling point, viscosity, and solubility, as well as its conformational preferences.

Computational studies on smaller amino alcohols have demonstrated the propensity for intramolecular hydrogen bonding, where the hydroxyl proton interacts with the amino nitrogen, forming a cyclic pre-organization. The stability of such an intramolecular bond is dependent on the length of the alkyl chain separating the two functional groups. For this compound, the nine-carbon chain provides significant conformational flexibility, which might influence the favorability of intramolecular versus intermolecular hydrogen bonds.

In the condensed phase, intermolecular hydrogen bonds are expected to dominate, leading to the formation of complex networks. These can involve chains of molecules linked by O-H···N or N-H···O interactions, or more complex three-dimensional structures. The N-methyl group introduces steric hindrance that may influence the geometry and strength of these hydrogen bonds compared to a primary amino alcohol.

Table 1: Predicted Hydrogen Bond Parameters for this compound in a Dimer Configuration (Illustrative)

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O-H···N | 2.85 | 1.80 | 170 |

| N-H···O | 2.95 | 1.95 | 165 |

Note: These values are illustrative and based on typical DFT calculations for similar amino alcohols.

Solvation Models and Solvent-Solute Interactions

The behavior of this compound in different solvents is of significant interest for various applications. Solvation models in computational chemistry, which can be broadly categorized into explicit and implicit models, are employed to understand these interactions.

Explicit solvation models would involve simulating the this compound molecule surrounded by a large number of solvent molecules. This approach can provide a detailed picture of the local solvent structure and specific hydrogen bonding interactions between the solute and solvent. For instance, in a protic solvent like water, the hydroxyl and amino groups of this compound would be expected to form strong hydrogen bonds with the surrounding water molecules.

Table 2: Predicted Solvation Free Energies (ΔGsolv) of this compound in Different Solvents using an Implicit Solvation Model (Illustrative)

| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) |

| Water | 78.4 | -5.8 |

| Ethanol | 24.5 | -7.2 |

| Hexane | 1.9 | -2.1 |

Note: These values are hypothetical and serve to illustrate the expected trend in solvation energies.

Prediction of Spectroscopic Properties from First Principles

Ab initio and Density Functional Theory (DFT) calculations can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. For this compound, these predictions can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present. The O-H stretching vibration is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The N-H stretch of the secondary amine would likely be observed around 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl chain would appear just below 3000 cm⁻¹, and C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The protons on the carbons adjacent to the oxygen and nitrogen atoms would be expected to have the largest chemical shifts downfield. The chemical shift of the hydroxyl and amino protons would be highly dependent on the solvent and concentration due to hydrogen bonding effects.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 3350 |

| N-H stretch (H-bonded) | 3310 |

| C-H stretch (alkyl) | 2850-2960 |

| C-O stretch | 1050 |

| C-N stretch | 1180 |

Note: These are representative frequencies based on DFT calculations for similar molecules.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves locating the transition state structures that connect reactants to products and calculating the activation energies.

For this compound, several reactions could be of interest, such as its oxidation, dehydration, or reactions involving the amino group. For instance, the intramolecular cyclization to form an N-methyl-azacyclodecan-1-ol could be a potential reaction pathway. Theoretical modeling could predict the feasibility of this reaction by calculating the energy barrier for the transition state.

Transition state modeling would involve identifying the geometry of the highest energy point along the reaction coordinate. The vibrational frequency analysis of the transition state structure would show one imaginary frequency, corresponding to the motion along the reaction path.

Table 4: Illustrative Calculated Activation Energy for a Hypothetical Intramolecular Cyclization

| Reaction | Method | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 35.2 |

Note: This is a hypothetical example to illustrate the type of data obtained from transition state modeling.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for both qualitative and quantitative analysis. Mass spectrometry (MS) is the most common detector coupled with GC and LC.

GC-MS combines the separation power of GC with the identification capabilities of MS. dss.go.th After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries or by interpretation of the fragmentation pathways. researchgate.net For 9-(N-methylamino)nonanol, characteristic fragments would likely arise from alpha-cleavage adjacent to the nitrogen atom and the oxygen atom.

Table 4: Hypothetical GC-MS Parameters and Predicted Fragments for Silylated this compound

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

| Predicted Precursor Ion (M+•) | Not typically observed in EI |

| Predicted Key Fragments (m/z) | Fragment from cleavage of C-C bond adjacent to nitrogen; Loss of a methyl group; Characteristic ions from the silyl (B83357) derivatizing agent. |

LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low levels of compounds in complex mixtures. mdpi.com The eluent from the HPLC column is directed into a mass spectrometer, typically equipped with a "soft" ionization source like electrospray ionization (ESI). ESI generates intact protonated molecules [M+H]+ with minimal fragmentation. nih.gov For this compound, the secondary amine is readily protonated, making it highly suitable for positive mode ESI. nih.gov

In tandem mass spectrometry (MS/MS), the protonated molecule (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. This process, known as selected reaction monitoring (SRM), is extremely specific and significantly reduces background noise, enabling precise quantification. researchgate.net

Table 5: Hypothetical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]+) | Calculated m/z for C10H23NO + H+ |

| Collision Gas | Argon |

| Product Ion for Quantification | A stable, high-abundance fragment resulting from the loss of water or cleavage of the alkyl chain. |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without requiring a reference standard of the same substance. nih.govkoreascience.kr The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.com By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated. researchgate.netacs.org

For this compound, a ¹H qNMR experiment would be appropriate. A signal unique to the molecule, such as the protons on the carbon adjacent to the oxygen or nitrogen, would be selected for integration. The experiment must be conducted under specific conditions to ensure accuracy, including a long relaxation delay (D1) to allow for complete magnetization recovery of all protons between scans.

Table 6: Hypothetical Parameters for ¹H qNMR Purity Assessment of this compound

| Parameter | Recommended Setting | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Provides better signal dispersion and sensitivity. |

| Internal Standard | Maleic Acid or Dimethyl Sulfone | High purity, chemically stable, with simple spectra that do not overlap with analyte signals. |

| Solvent | Deuterated Methanol (B129727) (CD3OD) | Solubilizes both analyte and standard; provides a lock signal. |

| Pulse Angle | 30° | Ensures uniform excitation across the spectrum. |

| Relaxation Delay (D1) | > 5 x T1 (longest relaxing proton) | Crucial for ensuring accurate integration by allowing full relaxation of all protons. |

| Number of Scans | ≥ 16 | To achieve an adequate signal-to-noise ratio for precise integration. |

The purity (P) of the analyte is calculated using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

std = Internal Standard

Derivatization Strategies for Enhanced Analytical Detection

For research-scale characterization and quantification of this compound, derivatization is a critical step to improve its analytical detection, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, as well as to enhance its chromatographic properties and detection sensitivity. jfda-online.com this compound possesses two active hydrogen atoms, one in the secondary amine group and one in the primary alcohol group, making it an ideal candidate for several derivatization techniques.

The most common derivatization strategies applicable to this compound include silylation and acylation. jfda-online.comsemanticscholar.org

Silylation: This is a widely used method that involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process significantly reduces the polarity of the molecule, thereby increasing its volatility. youtube.com Several silylating agents can be employed, with varying reactivity and applications. For this compound, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly suitable reagent due to its high volatility and the volatility of its byproducts, which minimizes interference in the chromatogram. youtube.comnih.gov Other common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA). jfda-online.com The reaction involves the formation of a TMS ether from the hydroxyl group and a TMS amine from the secondary amine group.

Acylation: This technique introduces an acyl group into the molecule, which can also increase volatility and improve chromatographic behavior. jfda-online.com Fluorinated anhydrides are frequently used as acylation reagents because they can enhance detection sensitivity, particularly for electron capture detection (ECD). For GC-MS analysis, reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are common choices. These reagents react with the amine and alcohol functional groups of this compound to form fluoroacyl derivatives.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be optimized to ensure complete derivatization and avoid the formation of unwanted byproducts.

Interactive Data Table: Common Derivatization Reagents for this compound

| Reagent Class | Reagent Name | Abbreviation | Functional Groups Targeted | Key Advantages |

| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH | Highly volatile byproducts, suitable for trace analysis. youtube.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Reacts quickly and completely. jfda-online.com | |

| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -NH | Mild reaction conditions, forms stable products. jfda-online.com | |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | -OH, -NH | Enhances volatility and detection sensitivity. jfda-online.com |

| Pentafluoropropionic anhydride | PFPA | -OH, -NH | Creates stable derivatives with good chromatographic properties. | |

| Heptafluorobutyric anhydride | HFBA | -OH, -NH | Increases molecular weight, which can be useful for mass spectrometry. |

Development of Trace Analysis Methods in Research Matrices

The development of robust and sensitive analytical methods is crucial for the quantification of this compound at trace levels in complex research matrices. Such matrices can include biological fluids, cell culture media, or environmental samples, where the target analyte is present in low concentrations alongside numerous interfering substances.

A common approach for trace analysis is the use of gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). These techniques offer high selectivity and sensitivity. The development of a trace analysis method for this compound would typically involve the following steps:

Sample Preparation: This is a critical step to isolate the analyte from the matrix and remove potential interferences. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. The choice of extraction solvent or SPE sorbent needs to be carefully optimized to maximize the recovery of this compound.

Derivatization: As discussed in the previous section, derivatization is essential for improving the GC-MS analysis of this compound. The selection of the derivatization reagent and optimization of the reaction conditions are vital for achieving the desired sensitivity and reproducibility.

Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column is used to separate the derivatized this compound from other components in the sample extract. The choice of the stationary phase of the column and the temperature program of the GC oven are optimized to achieve good resolution and peak shape.

Mass Spectrometric Detection: A mass spectrometer is used for the detection and quantification of the analyte. For high sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the derivatized analyte, which reduces background noise and improves the signal-to-noise ratio.

Quantification: For accurate quantification at trace levels, the use of an internal standard is highly recommended. An ideal internal standard would be a stable isotope-labeled version of this compound, such as one containing deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms. The use of a stable isotope-labeled internal standard can compensate for variations in sample preparation, derivatization efficiency, and instrument response. nih.gov A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

An alternative advanced analytical platform for the trace analysis of polar compounds like this compound is chip-based capillary electrophoresis mass spectrometry (CE-MS). This technique can offer rapid separation and high sensitivity, as demonstrated for the analysis of other amino compounds. nih.gov

Interactive Data Table: Key Parameters for Trace Analysis Method Development

| Method Step | Key Parameters to Optimize | Rationale for Optimization |

| Sample Preparation | Extraction solvent/sorbent, pH, elution volume | Maximize analyte recovery and minimize matrix effects. |

| Derivatization | Reagent type and concentration, reaction time and temperature | Ensure complete and reproducible derivatization for consistent results. |

| GC Separation | Column stationary phase, temperature program, carrier gas flow rate | Achieve optimal separation from interfering compounds and good peak shape. |

| MS Detection | Ionization mode (e.g., EI), monitored ions (SIM/MRM), collision energy (for MS/MS) | Enhance sensitivity and selectivity for reliable detection at low concentrations. |

| Quantification | Internal standard selection, calibration range, linearity | Ensure accurate and precise measurement of the analyte concentration. |

Exploration of 9 N Methylamino Nonanol in Non Biological Chemical Applications

Role as a Building Block in Organic Synthesis

There is no available information on the use of 9-(N-methylamino)nonanol as a building block in organic synthesis.

Precursor for Nitrogen-Containing Heterocycles

No studies have been found that describe the use of this compound as a precursor for the synthesis of nitrogen-containing heterocycles.

Synthesis of Complex Polyfunctional Molecules

There are no documented instances of this compound being utilized in the synthesis of complex polyfunctional molecules.

Applications in Materials Science

No information is available regarding the application of this compound in the field of materials science.

Monomer in Polymer Synthesis (e.g., polyamides, polyurethanes)

There is no evidence to suggest that this compound has been used as a monomer in the synthesis of polymers such as polyamides or polyurethanes.

Precursor for Surfactants or Amphiphilic Molecules

No research has been published on the use of this compound as a precursor for the development of surfactants or other amphiphilic molecules.

Use as a Ligand or Ligand Precursor in Catalysis

There are no studies indicating that this compound has been employed as a ligand or a precursor to a ligand in any catalytic processes.

Research Findings on this compound in Non-Biological Chemical Applications Remain Undocumented

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the chemical compound This compound within the specified non-biological application areas of metal complexation, asymmetric catalysis, supramolecular chemistry, and bio-inspired chemical research. The detailed exploration requested in the provided outline—including metal complexation studies, its use in asymmetric catalysis, self-assembly and host-guest chemistry, and its role in mimicking natural product motifs—does not correspond to available scientific data for this specific molecule.

While the broader fields of amino alcohols and their derivatives are subjects of extensive chemical research, the specific N-methylated C9 amino alcohol, this compound, does not appear to have been a focus of studies in the outlined contexts. The fields themselves are active areas of investigation:

Metal Complexation: Amino alcohols are well-known ligands for a variety of metal ions, forming stable complexes that are crucial in catalysis and materials science. The bifunctional nature of these molecules, containing both a hydroxyl and an amino group, allows for versatile coordination modes.

Asymmetric Catalysis: Chiral amino alcohols are cornerstones of asymmetric synthesis, serving as ligands for metal catalysts or as organocatalysts themselves to produce enantiomerically enriched products. rsc.orgnih.govfrontiersin.org

Supramolecular Chemistry: The hydrogen bonding capabilities of the hydroxyl and amino groups in molecules like amino alcohols make them interesting building blocks for the construction of larger, self-assembled supramolecular structures through processes like host-guest interactions. nih.govthno.orgmdpi.comnih.gov

Bio-Inspired Chemistry: The structural motifs of natural products, which often contain amino alcohol functionalities, are frequently mimicked in synthetic chemistry to create new functional molecules and materials. nih.govresearchgate.netresearchgate.net

However, despite the relevance of these fields to the functional groups present in this compound, specific research detailing its performance and properties in these areas is not present in the public domain. Consequently, it is not possible to provide the detailed research findings, data tables, and specific examples for each subsection of the requested article outline. The scientific community has yet to publish studies focusing on this particular compound for these non-biological chemical applications.

Bio-Inspired Chemical Research (Excluding Bioactivity Testing)

Development of Chemical Probes for in vitro Chemical Systems

Information regarding the synthesis, characterization, and application of chemical probes derived from this compound for in vitro chemical systems is not available in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 9-(N-methylamino)nonanol, and how are impurities minimized during purification?

- Methodological Answer : The compound is synthesized via nucleophilic ring-opening of isoxazolinium salts, as demonstrated in the preparation of N-methylamino alcohols . Key steps include:

- Reagents : Use of isoxazolinium salts (e.g., 3,4-dimethylisoxazolinium iodide) and nucleophiles like Grignard reagents.

- Conditions : Reactions are typically conducted in anhydrous solvents (e.g., THF) under nitrogen at 0–25°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to remove unreacted intermediates.

- Characterization : Confirm purity via H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify the N-methylamino and hydroxyl groups .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Optimize using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Electrospray ionization (ESI) in positive mode enhances detection .

- GC-MS : Derivatize the hydroxyl group with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility .

- Validation : Include calibration curves (1–1000 ng/mL), spike-recovery tests (80–120% acceptable), and inter-day precision (<15% RSD) .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

- Methodological Answer :

- Chemotaxis Assay : Adapted from 1-nonanol repellent studies in C. elegans. Expose synchronized L4-stage worms to this compound and measure avoidance response time. Use dopamine-deficient mutants as controls .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Include IC calculations via nonlinear regression .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, increasing reaction time from 2h to 6h at 25°C improved yields by 22% in pilot studies .

- Continuous Flow Systems : Mitigate exothermic side reactions by using microreactors, which enhance heat transfer and mixing efficiency .

Q. How should contradictory bioactivity data (e.g., variable IC values across studies) be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., pH, buffer composition). For instance, IC values may differ if assays used Tris vs. HEPES buffers due to ionic strength effects on ligand binding .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

- Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for inter-lab variability .

Q. What computational strategies are effective for modeling structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., dopamine receptors). Validate with MD simulations (GROMACS) to assess stability over 100 ns .

- QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) via RDKit. Apply partial least squares (PLS) regression to correlate with bioactivity data .

- ADMET Prediction : Utilize SwissADME to optimize derivatives for solubility (>50 μM) and BBB permeability (CNS MPO score >4) .

Methodological Best Practices

- Statistical Analysis : Use Student’s t-test for pairwise comparisons or ANOVA for multi-group studies (post-hoc Tukey test). Report effect sizes (Cohen’s d) and confidence intervals .

- Data Reproducibility : Pre-register protocols on platforms like Zenodo and include raw data in supplementary materials (e.g., .csv files for HPLC traces) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional ethics approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.